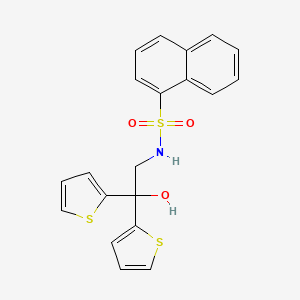

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene sulfonamide core with a hydroxyethyl group substituted with two thiophene rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1-sulfonyl chloride with 2-hydroxy-2,2-di(thiophen-2-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification steps often include recrystallization or chromatography to ensure the final product meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) are typical reagents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Ethers or esters depending on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of thiophene-based compounds, including N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide, as promising antiviral agents. Research indicates that derivatives containing thiophene rings exhibit notable efficacy against various viral targets, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). For instance, compounds with similar structures have demonstrated IC50 values below 1 μM against HCV NS5B RNA polymerase, suggesting a strong inhibitory effect on viral replication .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies show that thiophene derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values for certain derivatives range from 0.22 to 0.25 μg/mL, indicating potent antibacterial activity .

Materials Science

Conductive Polymers

this compound can be utilized in the development of conductive polymers. The incorporation of thiophene moieties enhances the electrical conductivity of polymer matrices, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The ability to tune the electronic properties through structural modifications allows for improved performance in electronic applications .

Nanocomposite Materials

The compound can also serve as a precursor for synthesizing nanocomposite materials that exhibit enhanced mechanical and thermal properties. By integrating thiophene-based sulfonamides into polymeric matrices, researchers can create materials with superior strength and thermal stability, which are essential for various industrial applications.

Environmental Applications

Pollutant Remediation

Thiophene derivatives have shown potential in environmental remediation processes. Their ability to adsorb heavy metals and organic pollutants from wastewater makes them valuable in developing filtration systems and adsorbents for environmental cleanup . The sulfonamide group enhances the compound's affinity for various contaminants, facilitating effective removal from contaminated environments.

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings/Properties |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | IC50 < 1 μM against HCV; effective against HIV |

| Antimicrobial agents | MIC values: 0.22 - 0.25 μg/mL against pathogens | |

| Materials Science | Conductive polymers | Enhanced electrical conductivity in OLEDs |

| Nanocomposite materials | Improved mechanical and thermal properties | |

| Environmental Science | Pollutant remediation | Effective adsorption of heavy metals and organic pollutants |

Mécanisme D'action

The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is not fully elucidated, but it is believed to interact with specific molecular targets through its sulfonamide and thiophene groups. These interactions may involve inhibition of enzymes or modulation of receptor activity, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide.

Thiophene-based drugs: Such as suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.

Uniqueness

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is unique due to its combination of a naphthalene sulfonamide core with a hydroxyethyl group substituted with thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene sulfonamide core with a hydroxylated thiophene side chain. Its molecular formula is C18H17N1O3S1, and it has a molecular weight of 341.40 g/mol. The presence of the thiophene moiety is significant for its biological activity, as thiophenes are known for their diverse pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | ≤ 1 | Strongly active |

| Escherichia coli | 4 - 8 | Moderately active |

| Pseudomonas aeruginosa | 8 - 16 | Weakly active |

The minimum inhibitory concentration (MIC) values indicate that this compound could be effective against resistant strains of bacteria, which is critical in the context of rising antimicrobial resistance .

Anticancer Activity

In vitro studies have also investigated the anticancer potential of naphthalene sulfonamides. The compound was found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Mechanism of Action:

- Apoptosis Induction: The compound activates caspases and triggers mitochondrial pathways leading to cell death.

- Cell Cycle Arrest: It has been observed to halt the cell cycle at the G2/M phase, preventing cancer cells from dividing.

Study 1: Inhibition of Aminopeptidase N

A study highlighted that similar compounds inhibited aminopeptidase N (APN), an enzyme implicated in tumor progression. The K(i) value for inhibition was reported at 3.5 µM, indicating strong binding affinity . This suggests that the compound may play a role in modulating tumor growth and metastasis.

Study 2: Anti-Angiogenic Activity

Another investigation reported that derivatives of naphthalene sulfonamides exhibited anti-angiogenic properties by inhibiting endothelial cell migration and tube formation in vitro. This was linked to decreased vascular endothelial growth factor (VEGF) signaling .

Toxicity Profile

Toxicity assessments revealed that this compound displayed low hemolytic activity (% lysis range from 3.23 to 15.22%), suggesting a favorable safety profile for further development . Non-cytotoxicity was confirmed with IC50 values exceeding 60 µM in various human cell lines.

Propriétés

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3S3/c22-20(18-10-4-12-25-18,19-11-5-13-26-19)14-21-27(23,24)17-9-3-7-15-6-1-2-8-16(15)17/h1-13,21-22H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHAAEUOBJMZSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.